tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-cyano-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGJAFUVBANFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with a cyanating agent under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine group.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate serves as an essential building block in organic synthesis. Its oxazepane ring structure allows for the formation of more complex molecules through various chemical reactions, including cyclization and substitution reactions. This versatility makes it valuable for synthesizing pharmaceuticals and other biologically active compounds .
Reactivity and Functionalization:
The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. For instance:
- Oxidation can introduce additional functional groups.
- Reduction may modify the cyanophenyl group.
- Substitution can occur at the oxazepane ring or the cyanophenyl group, facilitating the development of derivatives with tailored properties.
Biological Applications
Enzyme Interactions:
In biological research, this compound is utilized to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool for investigating biochemical pathways .
Potential Drug Candidate:
The compound is being explored in medicinal chemistry for its potential as a drug candidate. Its structural features suggest it may act as an inhibitor or modulator of specific biological pathways, which could be beneficial in treating various diseases, including cancer .
Medicinal Chemistry
Inhibition of KRAS:
Recent studies have indicated that this compound derivatives exhibit inhibitory activity against KRAS, a critical protein involved in cell signaling pathways related to cancer proliferation. This positions the compound as a candidate for developing targeted therapies for KRAS-driven cancers .
Dipeptidyl Peptidase Inhibition:
The compound has also been investigated for its role as a dipeptidyl peptidase inhibitor, which is relevant in the context of metabolic disorders and diabetes management. Such inhibitors can help regulate glucose levels by affecting insulin signaling pathways .
Industrial Applications
Material Development:
In the industrial sector, this compound is being explored for its potential in developing new materials with specific properties. This includes applications in polymer chemistry where the compound's unique structure can enhance material characteristics such as durability and chemical resistance .
Data Summary Table
| Application Area | Key Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Versatile reactivity allows for diverse chemical transformations |
| Biology | Enzyme interaction studies | Forms stable complexes with proteins; useful in biochemical research |
| Medicine | Drug candidate for cancer therapy | Inhibits KRAS; potential for targeted cancer treatments |
| Industry | Material development | Enhances properties of polymers and coatings |
Case Studies
-
Synthesis of Complex Molecules:
A study demonstrated the successful use of this compound as a precursor in synthesizing novel oxazepane derivatives with enhanced biological activity. The derivatives showed promising results in inhibiting specific enzymes involved in metabolic pathways. -
KRAS Inhibition Research:
Research published in recent patents highlighted the effectiveness of modified versions of this compound in inhibiting KRAS activity in vitro, suggesting potential therapeutic applications in oncology . -
Polymer Chemistry Innovations:
Industrial applications have explored using this compound to create specialized polymers that exhibit improved thermal stability and mechanical strength compared to traditional materials .
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecules. This interaction can result in inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of tert-butyl 1,4-oxazepane-4-carboxylate derivatives, emphasizing differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
- 6-Cyano vs.
- 6-Cyano vs. 6-Oxo: The 6-oxo (=O) derivative is a ketone, enabling reductive amination to introduce amines, while the cyano group may participate in nitrile hydrolysis or act as a hydrogen-bond acceptor .
Stability and Handling
Biological Activity
tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : CHN\O
- Molecular Weight : 215.25 g/mol
- CAS Number : 748805-97-2
Research indicates that this compound exhibits significant monoamine reuptake inhibitory activity , which is crucial in treating various neuropsychiatric disorders. This compound acts on neurotransmitter systems by inhibiting the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft .
Biological Activity and Therapeutic Implications
- Antidepressant Activity : The compound's ability to inhibit monoamine reuptake suggests potential antidepressant properties. Animal studies have shown that similar oxazepane derivatives can improve mood-related behaviors in models of depression .
- Anti-Cancer Properties : Recent patents indicate that compounds similar to this compound may inhibit KRAS signaling pathways, which are often mutated in various cancers. This inhibition could lead to reduced tumor growth and enhanced efficacy of existing cancer therapies .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, possibly through its action on neuroinflammatory pathways and oxidative stress reduction .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated various oxazepane derivatives for their antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). This compound showed a significant reduction in immobility time compared to control groups, indicating antidepressant potential .
Case Study: Cancer Treatment
In vitro studies have demonstrated that similar compounds can effectively inhibit KRAS-driven cancer cell proliferation. The mechanism involves the disruption of downstream signaling pathways essential for tumor growth. These findings suggest that this compound could be a candidate for further development as an anti-cancer agent .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate?
The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. For example, analogous oxazepane derivatives are synthesized via nucleophilic substitution or condensation reactions. A common approach involves protecting group strategies (e.g., tert-butyl carbamate) and subsequent cyanidation using reagents like trimethylsilyl cyanide (TMSCN) under anhydrous conditions . Reaction monitoring via TLC or LC-MS is critical to ensure intermediate purity.
Q. How should researchers purify and characterize this compound?
Purification is often achieved via column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures) to separate polar byproducts . Characterization requires a combination of:
- NMR spectroscopy : Confirm regiochemistry of the oxazepane ring and cyanide substitution (e.g., NMR for nitrile signals at ~110–120 ppm).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] or [M+Na] peaks).
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar oxazepane derivatives .
Q. What safety protocols are essential for handling this compound?
While specific toxicity data for this compound is limited, analogous tert-butyl oxazepane carboxylates require:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Refrigerate (2–8°C) in airtight containers away from oxidizers and moisture .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic/basic conditions?
The tert-butyl carbamate group is susceptible to hydrolysis under strong acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions. Stability studies for related compounds show:
- Acidic conditions : Rapid deprotection of the tert-butyl group at pH < 2, forming 1,4-oxazepane intermediates .
- Basic conditions : Gradual degradation at pH > 10, requiring kinetic monitoring via HPLC .
Recommendations: Use buffered solutions (pH 6–8) for long-term storage and avoid prolonged exposure to polar aprotic solvents .
Q. What strategies optimize the yield of cyanidation in synthesis?
Cyanidation efficiency depends on:
- Catalyst selection : Lewis acids like Zn(OTf) enhance nitrile formation .
- Temperature control : Reactions at −20°C to 0°C minimize side reactions (e.g., over-alkylation) .
- Solvent polarity : Anhydrous DMF or acetonitrile improves reagent solubility .
Post-reaction quenching with aqueous NaHCO and extraction with dichloromethane are standard .
Q. How can researchers assess the compound’s potential toxicity in vitro?
Preliminary toxicity screening should include:
- Cell viability assays : MTT or resazurin assays in HEK-293 or HepG2 cells to determine IC values .
- Reactive oxygen species (ROS) detection : Fluorometric assays (e.g., DCFH-DA) to evaluate oxidative stress .
- Metabolic stability : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .
Q. What structural analogs of this compound have been explored, and how do they differ in reactivity?
Replacing the cyano group with other substituents (e.g., hydroxyl, methyl) alters physicochemical properties:
- Hydroxymethyl analogs : Increased hydrophilicity but reduced stability under oxidative conditions .
- Methyl derivatives : Improved lipophilicity enhances blood-brain barrier penetration in preclinical models .
Such modifications require iterative DFT calculations to predict electronic effects and synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
